Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate
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Overview
Description
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16N2O6 and a molecular weight of 310.3 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-nitrophenol with morpholine in the presence of a suitable base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-((2-aminophenoxy)methyl)morpholino)acetate.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 2-(2-((2-nitrophenoxy)methyl)morpholino)acetic acid.
Scientific Research Applications
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The morpholine ring provides a unique structural framework that can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((2-aminophenoxy)methyl)morpholino)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-((2-chlorophenoxy)methyl)morpholino)acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is unique due to its combination of a nitro group and a morpholine ring, which provides distinct reactivity and selectivity compared to other similar compounds .
Properties
CAS No. |
1706454-71-8 |
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Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
methyl 2-[2-[(2-nitrophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18N2O6/c1-20-14(17)9-15-6-7-21-11(8-15)10-22-13-5-3-2-4-12(13)16(18)19/h2-5,11H,6-10H2,1H3 |
InChI Key |
YCTPQDFWNCJYLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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